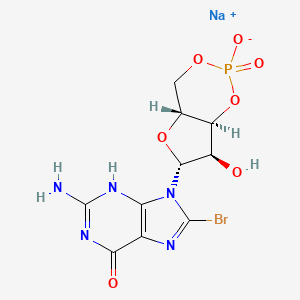

8-Br-cGMP

Vue d'ensemble

Description

Le 8-Bromo-cGMP, sel de sodium, également connu sous le nom de 8-bromo-guanosine cyclique 3’,5’-(phosphate d’hydrogène), sel monosodique, est un analogue perméable aux cellules du monophosphate de guanosine cyclique (cGMP). Ce composé présente une plus grande résistance à l’hydrolyse par les phosphodiestérases par rapport à son composé parent, le cGMP. Il active préférentiellement la protéine kinase dépendante du cGMP, ce qui en fait un outil précieux pour la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 8-Bromo-cGMP, sel de sodium, implique la bromation du monophosphate de guanosine cyclique 3’,5’. La réaction utilise généralement du brome ou un agent bromant dans des conditions contrôlées pour introduire l’atome de brome en position 8 de la base guanine. La réaction est suivie d’étapes de purification pour isoler le produit souhaité .

Méthodes de production industrielle : La production industrielle du 8-Bromo-cGMP, sel de sodium, suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite cristallisé ou lyophilisé pour obtenir le produit final sous une forme stable, adaptée au stockage et à l’utilisation .

Analyse Des Réactions Chimiques

Types de réactions : Le 8-Bromo-cGMP, sel de sodium, subit principalement des réactions de substitution en raison de la présence de l’atome de brome. Il peut également participer à des réactions de phosphorylation et de déphosphorylation, compte tenu de sa structure cyclique du phosphate .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement réalisées dans des solvants aqueux ou organiques dans des conditions douces.

Phosphorylation/Déphosphorylation : Les réactions enzymatiques impliquant des kinases et des phosphatases sont courantes, avec des conditions de tampon spécifiques pour maintenir l’activité enzymatique.

Principaux produits : Les principaux produits de ces réactions dépendent du nucléophile ou de l’enzyme spécifique impliqué. Par exemple, la substitution par une amine donnerait un dérivé 8-amino du cGMP, tandis que la déphosphorylation enzymatique donnerait des dérivés de monophosphate de guanosine .

4. Applications de la recherche scientifique

Le 8-Bromo-cGMP, sel de sodium, est largement utilisé dans la recherche scientifique en raison de sa capacité à imiter le cGMP et à activer les voies dépendantes du cGMP. Parmi les principales applications, on peut citer :

Chimie : Utilisé comme sonde pour étudier les réactions et les voies dépendantes du cGMP.

Biologie : Employé dans les études de signalisation cellulaire pour étudier le rôle du cGMP dans divers processus cellulaires.

Médecine : Utilisé dans la recherche pharmacologique pour explorer des cibles thérapeutiques potentielles pour les maladies cardiovasculaires et d’autres affections impliquant la signalisation du cGMP.

Industrie : Appliqué dans le développement de tests diagnostiques et d’outils de recherche pour étudier les voies liées au cGMP

Applications De Recherche Scientifique

8-Bromo-cGMP, sodium salt is widely used in scientific research due to its ability to mimic cGMP and activate cGMP-dependent pathways. Some key applications include:

Chemistry: Used as a probe to study cGMP-dependent reactions and pathways.

Biology: Employed in cell signaling studies to investigate the role of cGMP in various cellular processes.

Medicine: Utilized in pharmacological research to explore potential therapeutic targets for cardiovascular diseases and other conditions involving cGMP signaling.

Industry: Applied in the development of diagnostic assays and research tools for studying cGMP-related pathways

Mécanisme D'action

Le 8-Bromo-cGMP, sel de sodium, exerce ses effets en activant la protéine kinase dépendante du cGMP (PKG). La substitution du brome en position 8 améliore sa résistance à l’hydrolyse, ce qui lui permet de persister plus longtemps dans les systèmes biologiques. Lorsqu’elle est activée, la PKG phosphoryle les protéines cibles, ce qui entraîne divers effets en aval, tels que la vasodilatation, l’inhibition de l’afflux de calcium et la modulation des voies de signalisation cellulaire .

Composés similaires :

Monophosphate de guanosine cyclique (cGMP) : Le composé parent, moins résistant à l’hydrolyse.

8-pCPT-cGMP : Un analogue hautement lipophilique avec une perméabilité membranaire accrue.

8-Br-PET-cGMP : Un autre analogue bromé avec une stabilité et une puissance accrues

Unicité : Le 8-Bromo-cGMP, sel de sodium, est unique en raison de sa résistance accrue à l’hydrolyse et de sa capacité à activer la PKG plus efficacement que le cGMP. Cela en fait un outil précieux pour étudier les voies dépendantes du cGMP et pour développer des agents thérapeutiques potentiels .

Comparaison Avec Des Composés Similaires

Cyclic Guanosine Monophosphate (cGMP): The parent compound, less resistant to hydrolysis.

8-pCPT-cGMP: A highly lipophilic analog with increased membrane permeability.

8-Br-PET-cGMP: Another brominated analog with enhanced stability and potency

Uniqueness: 8-Bromo-cGMP, sodium salt is unique due to its enhanced resistance to hydrolysis and its ability to activate PKG more effectively than cGMP. This makes it a valuable tool for studying cGMP-dependent pathways and developing potential therapeutic agents .

Activité Biologique

8-Bromo-cGMP (8-Br-cGMP) is a non-hydrolyzable analog of cyclic guanosine monophosphate (cGMP) that has garnered significant attention due to its diverse biological activities. This compound acts primarily through the activation of protein kinase G (PKG) and has been shown to influence various physiological processes, including apoptosis, calcium signaling, and neuronal responses. Below is a detailed exploration of the biological activity of this compound, supported by data tables and case studies.

This compound exerts its effects by mimicking cGMP, leading to the activation of PKG, which mediates several downstream signaling pathways. The compound is notably more potent than cGMP itself, being approximately 4.3-fold more effective in activating PKG1α .

Key Mechanisms Include:

- Apoptosis Induction: In prostate cancer cells, this compound activates HSPB6 phosphorylation, promoting apoptosis through the activation of Cofilin .

- Calcium Signaling Modulation: It influences L-type calcium channels in cardiac cells, enhancing calcium influx and counteracting the inhibitory effects of β-adrenoceptor activation .

- Neuronal Excitation Enhancement: In neuronal models, this compound enhances light-induced excitation, suggesting a role in sensory signal processing .

Biological Effects

The biological effects of this compound are diverse and context-dependent. Below are some notable findings from recent studies:

Prostate Cancer Apoptosis

A study investigated the role of this compound in inducing apoptosis in prostate cancer cells. The research demonstrated that high concentrations of this compound led to significant apoptosis through the phosphorylation of HSPB6. This effect was enhanced when combined with quinidine, suggesting a potential therapeutic strategy for prostate cancer treatment .

Cardiac Function Modulation

In cardiac research, the application of this compound was shown to reverse β-adrenoceptor-mediated changes in L-type calcium channels. This study highlighted the compound's ability to modulate calcium signaling pathways critical for heart function, indicating its potential as a therapeutic agent for heart diseases .

Neuronal Activation

In a neurophysiological context, the application of this compound enhanced light-induced responses in retinal neurons. This suggests that cGMP signaling plays a crucial role in visual signal transduction and may have implications for understanding sensory processing mechanisms .

Propriétés

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRFCXHKYQVNFK-YEOHUATISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31356-94-2 (Parent) | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801017246 | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-01-9 | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Bromo-cGMP (8-Br-cGMP) and what is its primary mechanism of action?

A1: 8-Bromo-cGMP is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a potent and selective activator of cGMP-dependent protein kinases (PKGs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound compare to cGMP in terms of its stability and cellular effects?

A2: this compound is more resistant to hydrolysis by phosphodiesterases compared to cGMP, leading to a more sustained activation of PKG. This enhanced stability makes it a valuable tool for studying cGMP-mediated signaling pathways. [, , , ]

Q3: What are the downstream effects of this compound-mediated PKG activation in smooth muscle cells?

A3: In smooth muscle cells, this compound-induced PKG activation leads to vasodilation through various mechanisms. These include:

- Inhibition of Calcium Sensitization: this compound reduces the sensitivity of the contractile machinery to calcium, leading to relaxation. [, , , , , ]

- Activation of Myosin Light Chain Phosphatase (MLCP): this compound activates MLCP, leading to dephosphorylation of myosin light chain and relaxation. [, ]

- Modulation of Ion Channels: this compound can modulate potassium channels, contributing to its relaxant effects. [, , , ]

Q4: Does this compound solely act via PKG or are there other potential targets?

A4: While this compound primarily exerts its effects by activating PKG, research suggests potential PKG-independent effects at higher concentrations. [] Additionally, studies on cyclic nucleotide-gated (CNG) ion channels show direct activation by this compound, highlighting potential alternative targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.